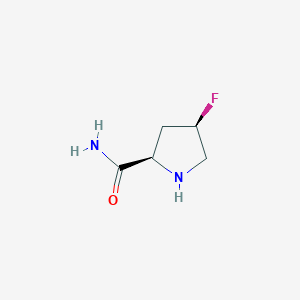
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a fluorine atom at the 4-position and a carboxamide group at the 2-position. This compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide typically involves several steps, starting from readily available precursors. One common method includes the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form the desired pyrrolidine ring structure.
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield, selectivity, and cost-effectiveness. The process involves large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced reaction conditions, such as controlled temperature, pressure, and the use of catalysts to improve efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can replace the fluorine atom under suitable conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in various substituted pyrrolidine derivatives .
Scientific Research Applications
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in designing drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, influencing its biological activity. The compound may inhibit or activate target proteins, modulating various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Aminopyrrolidine-2-carboxamide: Similar structure but with an amino group instead of fluorine.
(2R,4R)-4-Methylpyrrolidine-2-carboxamide: Features a methyl group at the 4-position.
(2R,4R)-4-Hydroxypyrrolidine-2-carboxamide: Contains a hydroxyl group at the 4-position .
Uniqueness
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide’s uniqueness lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it valuable in drug design and other applications .
Properties
Molecular Formula |
C5H9FN2O |
|---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
(2R,4R)-4-fluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)/t3-,4-/m1/s1 |
InChI Key |
UMTORPRXIWIVFS-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)N)F |
Canonical SMILES |
C1C(CNC1C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


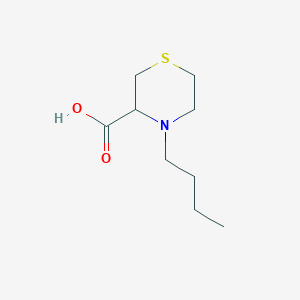
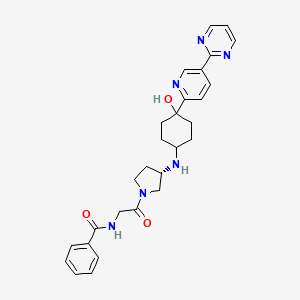

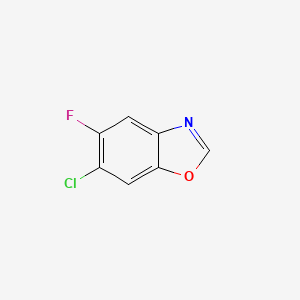
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


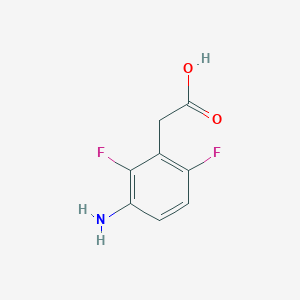
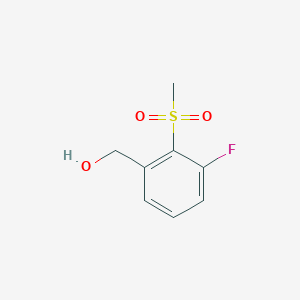
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
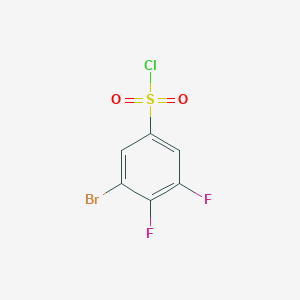
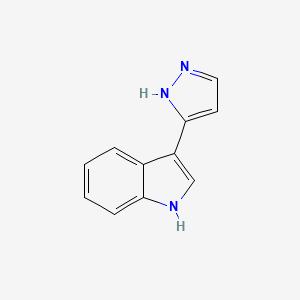
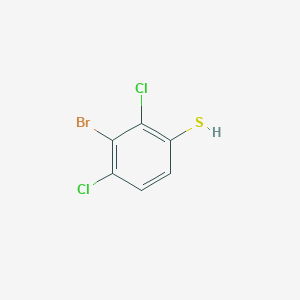
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12852550.png)
